Protease Selectivity Profile
In a direct comparative specificity screen, Z-Nle-KR-AMC (40 µM) was cleaved exclusively by cathepsin B, with no detectable cleavage by cathepsins L, K, S, V, or X at pH 4.6, 5.5, or 7.2 [1]. In contrast, Z-Phe-Arg-AMC was cleaved by cathepsins B, L, K, S, and V under the same conditions, and Z-Arg-Arg-AMC was cleaved by cathepsins B, K, and S [1]. This represents a qualitative elimination of off-target signal for five out of five tested competing cysteine cathepsins [1].
| Evidence Dimension | Protease specificity (number of cross-reacting cysteine cathepsins out of 5 tested: L, K, S, V, X) |
|---|---|
| Target Compound Data | Cleaved by cathepsin B only; zero out of five off-target cathepsins showed activity at pH 4.6, 5.5, or 7.2 |
| Comparator Or Baseline | Z-Phe-Arg-AMC: cleaved by cathepsins B, L, K, S, V. Z-Arg-Arg-AMC: cleaved by cathepsins B, K, S |
| Quantified Difference | Z-Nle-KR-AMC: 0/5 off-targets vs. Z-Phe-Arg-AMC: 4/5 off-targets vs. Z-Arg-Arg-AMC: 2/5 off-targets |
| Conditions | 40 µM substrate, 40 mM citrate phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT; pH 4.6, 5.5, and 7.2; enzyme concentrations 0.03–0.20 ng/µL [1] |
Why This Matters
Absolute selectivity for cathepsin B eliminates the need for parallel inhibitor controls or genetic knockouts to attribute signal, reducing assay complexity and reagent costs in procurement decisions.
- [1] Yoon MC, Phan V, Podvin S, Mosier C, O'Donoghue AJ, Hook V. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry. 2023;62(15):2308-2321. doi:10.1021/acs.biochem.3c00139 View Source
